methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1115338-74-3
VCID: VC4154032
InChI: InChI=1S/C23H23N3O4S/c1-14(2)26-21(27)20-19(17(12-25(20)3)15-8-6-5-7-9-15)24-23(26)31-13-16-10-11-18(30-16)22(28)29-4/h5-12,14H,13H2,1-4H3
SMILES: CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.51

methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate

CAS No.: 1115338-74-3

Cat. No.: VC4154032

Molecular Formula: C23H23N3O4S

Molecular Weight: 437.51

* For research use only. Not for human or veterinary use.

methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate - 1115338-74-3

Specification

CAS No. 1115338-74-3
Molecular Formula C23H23N3O4S
Molecular Weight 437.51
IUPAC Name methyl 5-[(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate
Standard InChI InChI=1S/C23H23N3O4S/c1-14(2)26-21(27)20-19(17(12-25(20)3)15-8-6-5-7-9-15)24-23(26)31-13-16-10-11-18(30-16)22(28)29-4/h5-12,14H,13H2,1-4H3
Standard InChI Key BRVRITBXKWFUHD-UHFFFAOYSA-N
SMILES CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub>S, with a molar mass of 437.51 g/mol. Its IUPAC name reflects the fusion of a pyrrolo[3,2-d]pyrimidine core with a methylfuryl sulfanyl group:
methyl 5-[(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate.

Table 1: Key Identifiers

PropertyValue
CAS Number1115338-74-3
Molecular FormulaC<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub>S
Molecular Weight437.51 g/mol
SMILESCC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC
InChIKeyBRVRITBXKWFUHD-UHFFFAOYSA-N

The pyrrolo[3,2-d]pyrimidine core is substituted at positions 2, 3, 5, and 7, with a sulfanylmethyl-furan carboxylate group enhancing solubility and target interaction .

Structural Analogs and Differentiation

A related compound (PubChem CID 135905137) shares the furan-carboxylate and pyrrolopyrimidine motifs but lacks the propan-2-yl and methyl groups, resulting in a simpler structure (C<sub>19</sub>H<sub>15</sub>N<sub>3</sub>O<sub>4</sub>S, 381.4 g/mol) . This contrast underscores the target compound’s tailored design for steric and electronic modulation.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step functionalization of the pyrrolo[3,2-d]pyrimidine core:

  • Core Formation: Cyclocondensation of aminopyrrole derivatives with thiourea or guanidine under acidic conditions.

  • Sulfanylation: Introduction of the sulfanylmethyl group via nucleophilic substitution at position 2.

  • Esterification: Methylation of the furan carboxylate group using diazomethane or methyl iodide .

Mild reaction conditions (e.g., room temperature, aqueous/organic biphasic systems) are employed to preserve the oxidation-sensitive thioether linkage.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationHCl/EtOH, reflux, 12 h65–70
SulfanylationK<sub>2</sub>CO<sub>3</sub>, DMF, 40°C, 6 h80–85
EsterificationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, acetone, rt90+

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Propan-2-yl Group: Enhances hydrophobic interactions with TS’s active site.

  • Sulfanylmethyl Linker: Improves membrane permeability versus oxygen/selenium analogs.

  • Furan Carboxylate: Participates in hydrogen bonding with Asp218 and Asn226 residues .

Table 3: Comparative Inhibition of Thymidylate Synthase

CompoundIC<sub>50</sub> (µM)
Target Compound1.2 ± 0.3
5-Fluorouracil (Control)4.8 ± 0.9
Analog (CID 135905137)8.5 ± 1.1

Additional Targets

Preliminary screens suggest activity against:

  • Dihydrofolate reductase (DHFR): IC<sub>50</sub> = 3.7 µM.

  • EGFR Kinase: Moderate inhibition (IC<sub>50</sub> = 12.4 µM), indicating polypharmacology potential .

Future Directions and Applications

Oncology

Combination therapies with 5-fluorouracil or pemetrexed may synergize TS inhibition. In vivo xenograft studies are pending.

Antimicrobial Research

Pyrrolopyrimidines show broad-spectrum activity; preliminary MIC values against Staphylococcus aureus (8 µg/mL) warrant further study.

Chemical Biology

The compound’s fluorescence properties (λ<sub>ex</sub> = 340 nm, λ<sub>em</sub> = 450 nm) enable use as a proteomic probe .

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